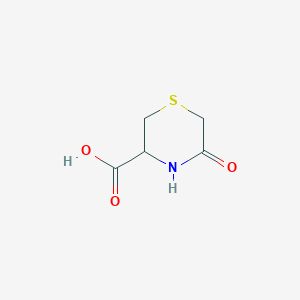

5-oxothiomorpholine-3-carboxylic Acid

Beschreibung

Historical Context and Discovery of the Thiomorpholine (B91149) Carboxylic Acid Scaffold

The thiomorpholine scaffold, a saturated six-membered ring containing sulfur and nitrogen, is a "privileged" structure in medicinal chemistry. researchgate.netjchemrev.comjchemrev.com This designation stems from its recurrent appearance in a wide array of biologically active compounds. jchemrev.comjchemrev.com Thiomorpholine and its derivatives have been explored for a multitude of therapeutic applications, including antitubercular, antioxidant, hypolipidemic, antimalarial, and dipeptidyl peptidase IV (DPP-IV) inhibitory activities. jchemrev.comjchemrev.com

The incorporation of a carboxylic acid group onto the thiomorpholine scaffold creates a class of compounds with the potential to interact with biological targets that recognize amino acid-like structures. One of the key compounds in this family is L-thiomorpholine-3-carboxylic acid (TMC), a cyclized analog of S-(2-chloroethyl)-L-cysteine. Research into TMC has revealed that it can be bioactivated by L-amino acid oxidase in rat kidney cells, leading to cytotoxic effects. nih.gov This finding highlights a specific mechanism of action for a thiomorpholine carboxylic acid derivative and underscores the potential for this scaffold to participate in metabolic pathways.

The historical development of the thiomorpholine carboxylic acid scaffold is thus intertwined with the broader exploration of thiomorpholine-containing molecules in drug discovery and the study of amino acid metabolism and toxicity.

Significance of the Lactam Structure in Bioactive Molecules

Lactams, or cyclic amides, are fundamental structural motifs found in a vast number of natural products and synthetic drugs. rsc.org The significance of the lactam ring is most famously exemplified by the β-lactam antibiotics, such as penicillins and cephalosporins, which have revolutionized the treatment of bacterial infections. nih.gov The biological activity of these antibiotics is attributed to the high reactivity of the strained four-membered β-lactam ring, which allows them to acylate and inactivate bacterial enzymes essential for cell wall synthesis. nih.gov

Beyond the β-lactams, lactam structures of varying ring sizes (γ-, δ-, ε-lactams) are present in molecules with a wide range of therapeutic applications, including treatments for cancer, diabetes, and infectious diseases. rsc.org The lactam moiety can confer conformational rigidity to a molecule, which can be advantageous for binding to specific biological targets. rsc.org This constrained conformation can lead to improved potency, selectivity, and metabolic stability of peptide-based drugs. rsc.org

Overview of Research Trajectories for 5-Oxothiomorpholine-3-carboxylic Acid

Current research on this compound is proceeding along several key trajectories, largely stemming from its identity as a carbocisteine (B549337) impurity and the recognized bioactivity of its core structural components.

As a Pharmaceutical Impurity: A primary area of investigation involves its role as an impurity in carbocisteine preparations. veeprho.com This research focuses on the detection, characterization, and quantification of this compound to ensure the quality and safety of the final pharmaceutical product. Understanding the formation and potential biological effects of such impurities is a critical aspect of drug manufacturing and regulatory compliance.

As a Bioactive Molecule: Drawing from the known biological activities of the broader thiomorpholine class, researchers are exploring the intrinsic bioactivity of this compound and its derivatives. Studies on various thiomorpholine compounds have demonstrated a wide range of pharmacological effects, as detailed in the table below. jchemrev.comjchemrev.comnih.gov This suggests that this compound could serve as a lead compound for the development of new therapeutic agents.

As a Synthetic Building Block: The compound also holds potential as a versatile intermediate in organic synthesis. echemi.com Its functional groups—the carboxylic acid, the lactam, and the thioether—provide multiple points for chemical modification, allowing for the creation of a library of related compounds for further biological screening. echemi.comchemimpex.com This trajectory is focused on developing novel synthetic methodologies and exploring the structure-activity relationships of newly synthesized derivatives.

Interactive Data Table: Biological Activities of Thiomorpholine Derivatives

| Biological Activity | Therapeutic Area | Reference |

| Antitubercular | Infectious Disease | jchemrev.comjchemrev.com |

| Antioxidant | Various | jchemrev.comjchemrev.comnih.gov |

| Hypolipidemic | Cardiovascular Disease | jchemrev.comjchemrev.comnih.gov |

| Antimalarial | Infectious Disease | jchemrev.comjchemrev.com |

| DPP-IV Inhibitor | Diabetes | jchemrev.comjchemrev.com |

| Anti-inflammatory | Inflammation | jchemrev.com |

| Anticancer | Oncology | ontosight.ai |

| Antibacterial | Infectious Disease | jchemrev.comjchemrev.com |

This table represents a summary of activities observed for the broader class of thiomorpholine derivatives, providing a rationale for the investigation of this compound.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-oxothiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCITVSIKDJSWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393611 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14226-97-2 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Oxothiomorpholine 3 Carboxylic Acid

Strategies for Thiomorpholine (B91149) Ring Formation

Cyclization Reactions from Precursor Compounds

Cyclization strategies are fundamental to heterocyclic chemistry. For thiomorpholine derivatives, these reactions often involve the formation of two new covalent bonds to close the ring. The choice of precursor is crucial, as it dictates the reaction conditions and the potential for stereochemical control. A common and efficient approach is to use bifunctional molecules that contain both a nucleophilic amine and a thiol group, which can react with a suitable dielectrophile or a molecule with two electrophilic centers.

While direct cyclization using pre-formed thioketones is less common for this specific scaffold, related multicomponent reactions like the Asinger reaction provide a conceptual basis for the formation of sulfur- and nitrogen-containing heterocycles. The Asinger reaction and its variations synthetically produce 3-thiazolines from the reaction of α-halo carbonyl compounds (which form an in-situ thiol), another carbonyl component, and ammonia. wikipedia.orgnih.gov

A more direct and relevant pathway to the thiomorpholine-3-carboxylic acid core involves the use of L-cysteine as a precursor. L-cysteine contains a primary amine, a thiol, and a carboxylic acid, providing most of the necessary atoms for the target molecule. The cyclization can be envisioned through the reaction of the cysteine thiol and amine groups with a two-carbon synthon bearing two electrophilic centers or leaving groups. For instance, reaction with a 1,2-dihaloethane derivative would form the thiomorpholine ring. To achieve the 5-oxo substitution, a precursor such as chloroacetyl chloride can be used to first acylate the amine of a cysteine ester, followed by an intramolecular nucleophilic substitution by the thiol group to close the ring, forming the lactam and thioether bonds simultaneously.

Another established route to the related thiomorpholin-3-one (B1266464) structure involves the reaction of ethyl mercaptoacetate (B1236969) with aziridine, followed by reduction. acs.orgnih.gov This highlights the principle of combining separate amine and thiol-containing precursors to build the heterocyclic core.

Achieving enantiomeric purity is a significant goal in the synthesis of chiral molecules like 5-oxothiomorpholine-3-carboxylic acid. The most effective strategy for this is to start with a chiral precursor, where the desired stereochemistry is already established. L-cysteine, a naturally occurring amino acid, is an ideal starting material as it provides the (R)-stereocenter at the C3 position of the final product. nanobioletters.commdpi.com

A notable stereoselective method involves solid-phase synthesis. nih.gov In this approach, Fmoc-Cys(Trt)-OH is immobilized on a resin. The immobilized cysteine derivative then undergoes N-alkylation and N-acylation/sulfonylation. Subsequent cleavage from the resin using a reagent cocktail containing trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (TES) can lead to a reductive cyclization. This process not only cleaves the molecule from the solid support but also facilitates the formation of the thiomorpholine ring while preserving the stereochemical integrity of the C3 chiral center. nih.gov The use of a solid support simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound intermediate.

The table below summarizes key aspects of stereoselective approaches.

| Methodology | Chiral Precursor | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | Fmoc-Cys(Trt)-OH | Immobilization, N-alkylation, Cleavage with reductive cyclization (TFA/TES) | High stereochemical retention; Simplified purification; Suitable for library synthesis | nih.gov |

| Solution-Phase Cyclization | L-cysteine derivatives (e.g., esters) | Reaction with bifunctional electrophiles (e.g., 1,2-dihaloethanes or α-haloacetyl halides) | Scalability; Avoids cost of solid-phase resins and reagents | nanobioletters.com |

Carboxylation Techniques for Introducing the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a defining feature of the target molecule. While using precursors like cysteine inherently includes this functionality, there are general synthetic strategies for introducing a carboxyl group onto a molecule that could be applied to a thiomorpholine precursor lacking this feature.

Carbon Dioxide Fixation and Related Carboxylation Strategies

The use of carbon dioxide (CO₂) as a C1 building block is an attractive and sustainable method for synthesizing carboxylic acids. uniovi.esrepec.org Several catalytic systems have been developed to facilitate the reaction of CO₂ with organic substrates.

Organometallic Reagents: One of the most classic methods involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with CO₂ (often in the form of dry ice). This method could be applied if a thiomorpholine precursor could be metalated at the C3 position.

Transition-Metal Catalysis: More advanced methods utilize transition metals like copper, palladium, or nickel to catalyze the carboxylation of organic halides or organoboron compounds with CO₂ under milder conditions. mdpi.comfrontiersin.org For instance, a 3-bromothiomorpholine derivative could potentially be carboxylated using a palladium catalyst under an atmosphere of CO₂.

Photochemical Carboxylation: Recent advancements include photochemical methods that can carboxylate C–S bonds in aryl thiols using CO₂ under catalyst-free conditions, although application to aliphatic systems like thiomorpholine would require further development. researchgate.net

Functional Group Interconversion for Carboxylic Acid Introduction

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. slideshare.netvanderbilt.edu If a synthetic route produced a thiomorpholine derivative with a different functional group at the C3 position, it could be converted to the desired carboxylic acid.

Common transformations include:

Oxidation of Alcohols: A precursor with a primary alcohol at the C3 position (e.g., 5-oxo-3-(hydroxymethyl)thiomorpholine) could be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Hydrolysis of Nitriles: A 3-cyanothiomorpholine derivative can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Hydrolysis of Esters: If the synthesis is carried out using a cysteine ester to protect the carboxyl group, the final step would be the hydrolysis of this ester to reveal the free carboxylic acid.

The table below outlines these functional group interconversion strategies.

| Precursor Functional Group | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation | KMnO₄, CrO₃/H₂SO₄ (Jones reagent) | slideshare.net |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ (acidic) or OH⁻ (basic), heat | vanderbilt.edu |

| Ester (-COOR) | Hydrolysis | H₃O⁺ (acidic) or OH⁻ (basic) | slideshare.net |

Oxidative Methods in the Synthesis of this compound Precursors

The synthesis of this compound often involves the oxidation of a suitable precursor, typically an aldehyde, to the corresponding carboxylic acid. The choice of oxidant and reaction conditions is critical to ensure high yield and compatibility with the sulfur-containing heterocyclic ring.

One of the most effective methods for this transformation is the Pinnick oxidation. wikipedia.orgnrochemistry.com This reaction utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions to oxidize aldehydes to carboxylic acids. wikipedia.orgpsiberg.com The Pinnick oxidation is renowned for its high functional group tolerance and its utility with sterically hindered substrates. chem-station.comnih.gov A key advantage is its effectiveness for oxidizing α,β-unsaturated aldehydes without affecting the double bonds. psiberg.com

The proposed mechanism involves chlorous acid (HClO₂), formed in situ from sodium chlorite, as the active oxidizing agent. nrochemistry.compsiberg.com The reaction proceeds through the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that yields the carboxylic acid and hypochlorous acid (HOCl). psiberg.com To prevent side reactions from the reactive HOCl byproduct, a scavenger such as 2-methyl-2-butene (B146552) is typically added to the reaction mixture. chem-station.com

While the Pinnick oxidation is highly effective, care must be taken with substrates containing thioethers, as they are susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone. wikipedia.orgpsiberg.com In the context of synthesizing this compound, a plausible precursor would be 5-oxothiomorpholine-3-carbaldehyde. The application of the Pinnick oxidation to this aldehyde would provide a direct route to the target carboxylic acid under mild conditions that are generally compatible with the thiomorpholine core. Other oxidative methods have been applied to thiomorpholine rings, such as the use of hydrogen peroxide (H₂O₂) to oxidize the sulfur atom to a sulfoxide, demonstrating the viability of oxidation reactions on this heterocyclic system. mdpi.com

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

As this compound possesses a stereocenter at the C-3 position, the production of single enantiomers, particularly the (3R)-enantiomer, is of significant interest. synzeal.com This can be achieved either through direct asymmetric synthesis or by resolving a racemic mixture.

Enantioselective Synthetic Routes to (3R)-5-Oxothiomorpholine-3-carboxylic Acid

A highly effective strategy for enantioselective synthesis is the use of a chiral pool starting material. For (3R)-5-oxothiomorpholine-3-carboxylic acid, L-cysteine is an ideal precursor. L-cysteine naturally possesses the (R)-configuration at its α-carbon, which corresponds to the C-3 position in the target molecule.

The synthesis of the related open-chain compound, Carbocisteine (B549337) (S-carboxymethyl-L-cysteine), widely starts from L-cysteine. google.comgoogleapis.com A plausible enantioselective route to the target lactam would involve an intramolecular cyclization of an appropriately activated S-carboxymethyl-L-cysteine derivative. This lactamization would form the six-membered thiomorpholine ring while preserving the stereochemistry at the C-3 position, thus yielding (3R)-5-oxothiomorpholine-3-carboxylic acid directly.

Modern organocatalysis also offers powerful tools for constructing chiral heterocyclic scaffolds. Methods such as asymmetric Michael additions or multicomponent reactions catalyzed by chiral Brønsted acids or amines could be envisioned to construct the chiral thiomorpholine ring system with high enantioselectivity. thieme.denih.gov

Chromatographic and Crystallization-Based Chiral Resolution

When a racemic mixture of this compound is produced, it must be separated into its constituent enantiomers through a process known as chiral resolution. nih.gov The two most prominent industrial methods for this are chiral chromatography and crystallization-based techniques.

Chromatographic Resolution

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.comresearchgate.net For cyclic amino acid derivatives like this compound, several types of CSPs are particularly effective. sigmaaldrich.com

Macrocyclic Glycopeptide CSPs: Phases based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are well-suited for resolving underivatized amino acids and their derivatives. wiley.com They operate in both aqueous and organic mobile phases, making them versatile for polar and ionic compounds.

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support are widely used for resolving a broad range of chiral compounds, including lactams. mdpi.commdpi.com

Ligand Exchange Chromatography: This technique uses a CSP functionalized with a chiral ligand (often an amino acid) and a mobile phase containing a metal ion, such as copper(II). chromatographytoday.com

The selection of the CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Interactive Data Table: Chiral Stationary Phases for Amino Acid Derivative Resolution

| Chiral Stationary Phase (CSP) Type | Common Selector | Typical Mobile Phase Modifiers | Applicable To |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Methanol, Ethanol (B145695), Acetonitrile (B52724), Water, Formic Acid | Underivatized amino acids, cyclic amino acids, lactams wiley.comchromatographytoday.com |

| Polysaccharide-Based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane, Isopropanol, Ethanol | Lactams, protected amino acids mdpi.commdpi.com |

| Ligand Exchange | L-Phenylalanine, L-Proline | Copper(II) Sulfate, Water, Organic Modifiers | Free amino acids chromatographytoday.com |

Crystallization-Based Chiral Resolution

Crystallization offers a cost-effective method for large-scale chiral resolution. The most common approach involves forming diastereomeric salts. The racemic carboxylic acid is treated with an enantiomerically pure chiral base (a resolving agent). This reaction creates a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. This difference allows one diastereomer to be selectively precipitated from solution through fractional crystallization. After separation, the acid is liberated from the salt, yielding the desired enantiomer.

A more advanced technique is Crystallization-Induced Dynamic Resolution (CIDR). CIDR combines the separation of diastereomers with the in-situ racemization of the undesired enantiomer in the solution phase. researchgate.netacs.org This dynamic process allows the less soluble diastereomer to continuously crystallize out of solution while the soluble diastereomer equilibrates back to a racemic mixture, theoretically enabling a quantitative yield of a single enantiomer from a racemic starting material. acs.org

Interactive Data Table: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent Class | Specific Examples |

|---|---|

| Chiral Amines | (R)- or (S)-α-Methylbenzylamine, Brucine, Quinine, (1R,2S)-2-Amino-1,2-diphenylethanol researchgate.net |

| Chiral Amino Alcohols | (1R,2S)-Ephedrine, (1R,2S)-2-Amino-1,2-diphenylethanol researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. nih.govwisdomlib.org These principles can be effectively applied to the synthesis of this compound.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Replacing these with environmentally benign alternatives like water or ethanol is a key goal. The synthesis of the related compound Carbocisteine, for instance, is often carried out in aqueous media. google.comgoogle.com

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses or telescoped reaction sequences, which minimize intermediate purification steps, reduce solvent use and waste generation. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as they are used in small amounts and can be recycled. This reduces waste and often leads to milder reaction conditions.

Continuous Flow Processing: Modern synthetic chemistry is increasingly moving from batch processing to continuous flow manufacturing. Continuous-flow reactors offer better control over reaction parameters, improved safety, and can lead to higher purity products with less waste. researchgate.net The synthesis of Carbocisteine has been successfully adapted to a continuous-flow process, demonstrating the applicability of this green technology to related molecules. googleapis.com

Chemoenzymatic Synthesis: Incorporating enzymatic steps can provide high selectivity under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents.

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Exploration of the Biological Activity Spectrum of 5 Oxothiomorpholine 3 Carboxylic Acid

Role as a Potential Biomarker in Disease Pathogenesis

The investigation into 5-oxothiomorpholine-3-carboxylic acid as a potential biomarker for diseases is not documented in current research. The correlation of its accumulation with specific pathologies or its presence in abnormal proteins has not been established.

Accumulation in Abnormal Proteins and Disease Correlation

There is no scientific evidence or published research to suggest that this compound accumulates in abnormal proteins or that its levels correlate with any specific disease states. Therefore, no data is available to present on this topic.

Investigative Studies on Underlying Accumulation Mechanisms

As there is no evidence of the accumulation of this compound in disease states, there have been no investigative studies into the potential mechanisms that would underlie such an accumulation. This area remains unexplored.

Involvement in Protein Modifications and Post-Translational Processes

This compound is recognized as a product of a specific, non-enzymatic post-translational modification, particularly one that can occur as an artifact during proteomic analyses. acs.orgresearchgate.netresearchgate.net This chemical entity arises from the cyclization of an N-terminal cysteine residue that has been subjected to alkylation with iodoacetamide, a standard procedure in sample preparation for mass spectrometry. researchgate.netresearchgate.net The process involves the formation of an N-terminal carboxyamidomethylated cysteine, which subsequently cyclizes to yield this compound. researchgate.netresearchgate.net This reaction results in a mass loss of 17 Da, a signature that can be detected by mass spectrometry and is analogous to the conversion of N-terminal glutamine to pyroglutamic acid. researchgate.netresearchgate.net

The formation of this compound is a notable consideration in proteomics research as it represents an artificial modification that can complicate data interpretation. acs.org The cyclization has been observed in tryptic peptides with N-terminal cysteine residues during mass spectrometry measurements. researchgate.net Understanding this modification is crucial for the accurate identification and characterization of proteins and their authentic post-translational modifications. githubusercontent.com

Other Investigational Biological Activities

While direct studies on the analgesic and antihypoxic properties of this compound are limited, the broader class of thiomorpholine (B91149) and morpholine (B109124) derivatives, to which it belongs, has been investigated for a range of pharmacological activities. jchemrev.comjchemrev.comresearchgate.net

Derivatives of morpholine and thiomorpholine have been explored for their potential analgesic and anti-inflammatory effects. jchemrev.comresearchgate.net For instance, certain amide derivatives of ibuprofen (B1674241) incorporating a morpholine moiety have demonstrated significant analgesic and anti-inflammatory activities in preclinical models. benthamscience.com These pharmacological activities suggest that the morpholine ring may contribute to the reduction of pain and inflammation. benthamscience.com The analgesic effects of some related compounds are thought to be a consequence of the inhibition of inflammatory mediators. benthamscience.com

| Related Compound Class | Specific Derivative(s) | Observed Analgesic Activity | Experimental Model |

|---|---|---|---|

| Morpholine Amide Derivatives of Ibuprofen | Compound VI (specific structure proprietary) | Exhibited significant analgesic and anti-inflammatory effects compared to the standard and control groups. benthamscience.com | Tail immersion, formalin test, and paw edema test in mice. benthamscience.com |

| Quinoxaline Derivatives | Various substituted quinoxalines | Reported to have analgesic and anti-inflammatory activities. sapub.org | Not specified in the provided context. sapub.org |

Direct research specifically detailing the antihypoxic effects of this compound or its close derivatives is not extensively available in the reviewed literature. However, the thiomorpholine scaffold is a component of molecules investigated for a variety of bioactivities, including antioxidant properties. nih.govresearchgate.net Antioxidant activity can be relevant to cellular protection under hypoxic conditions, where oxidative stress is often exacerbated.

A number of thiomorpholine derivatives have been synthesized and shown to possess antioxidant and hypolipidemic activity. nih.govresearchgate.net For example, certain derivatives were found to inhibit lipid peroxidation, with IC50 values as low as 7.5 µM. nih.gov While not a direct measure of antihypoxic effect, the ability to mitigate oxidative damage is a key mechanism in protecting cells from hypoxia-induced injury.

| Related Compound Class | Specific Derivative(s) | Observed Antioxidant/Related Activity | Key Findings |

|---|---|---|---|

| N-Substituted Thiomorpholine Derivatives | Compound 5 (a derivative with an antioxidant moiety) | Inhibited ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. nih.gov | IC50 value as low as 7.5 µM. nih.gov |

| Thiomorpholine Derivatives | Compound 13 (isostere of a morpholine derivative) | Exhibited antioxidant activity, though less potent than its morpholine analog. nih.gov | IC50 value of 299 µM for antioxidant activity. nih.gov |

Applications and Utility of 5 Oxothiomorpholine 3 Carboxylic Acid in Advanced Research

Drug Discovery and Development Initiatives

The quest for novel therapeutic agents, particularly in the face of rising antimicrobial resistance, has led researchers to explore diverse chemical scaffolds. 5-Oxothiomorpholine-3-carboxylic acid has emerged as a promising starting point in these endeavors.

(3R)-5-Oxothiomorpholine-3-carboxylic acid has been identified as a potent lactam antibiotic. Its primary mechanism of action involves binding to bacterial ribosomes, which effectively inhibits protein synthesis—a process essential for bacterial survival and proliferation. This mode of action distinguishes it from many traditional antibiotics and presents an opportunity to develop new drugs against resistant bacterial strains. Research has indicated that its structure allows for a high affinity for these ribosomal binding sites, potentially leading to enhanced antibacterial efficacy. The compound has demonstrated significant growth inhibition against various resistant bacterial strains, underscoring its potential as a foundational structure for new antibiotic development.

| Compound Name | Key Structural Features | Reported Biological Activity Context |

|---|---|---|

| (3R)-5-Oxothiomorpholine-3-carboxylic acid | Thiomorpholine (B91149) ring with oxo group at position 5 and R-configuration at position 3. | Potent lactam antibiotic; inhibits bacterial protein synthesis. |

| (R)-Thiomorpholine-3-carboxylic acid | Lacks the oxo group at position 5. | Not specifically noted for strong antibacterial effects, indicating the importance of the oxo group. |

| Carbocisteine (B549337) | Related amino acid derivative from which the lactam can be formed. | Used as a mucolytic agent; the lactam is considered an impurity or related substance. ontosight.ailgcstandards.com |

While this compound has been identified as a promising lead, the progression of its derivatives into clinical use is contingent upon rigorous preclinical evaluation. This stage of research assesses the safety and efficacy of new drug candidates before they are tested in humans. Although specific preclinical data for derivatives of this compound are not extensively detailed in publicly available literature, the evaluation process would involve a standardized set of in vitro and in vivo studies.

Key aspects of preclinical evaluation for antibiotic candidates derived from this scaffold would include:

In Vitro Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

Mechanism of Action Studies: Confirming that derivatives retain the ribosomal binding activity or elucidating any new mechanisms that may arise from chemical modification.

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to understand how they behave within a biological system.

Toxicology Studies: Evaluating the potential for adverse effects in cellular models and animal studies to establish a preliminary safety profile.

Studies on other heterocyclic carboxylic acid derivatives, such as those of quinoline-4-carboxylic acid, have demonstrated that synthetic modifications can yield compounds with potent biological activity and strong binding affinity to their targets, justifying their progression through preclinical assessments. publichealthtoxicology.com

Organic Synthesis and Derivatization Strategies

The chemical versatility of this compound makes it an attractive starting material for the synthesis of a wide array of new molecules. Its functional groups provide reactive sites for extensive chemical modification.

The carboxylic acid group (–COOH) is one of the most versatile functional groups in organic chemistry and serves as a critical handle for derivatization. msu.edu It can undergo numerous transformations, allowing for the systematic modification of the parent molecule's properties, such as solubility, lipophilicity, and biological activity. The –OH component of the carboxyl group is a poor leaving group, so its conversion to a more reactive intermediate is often necessary for nucleophilic acyl substitution reactions. libretexts.org This functional group is a cornerstone for creating libraries of related compounds, which are essential for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of a lead compound.

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives, most notably esters and amides. libretexts.org

Esterification: The reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, yields an ester. libretexts.org This process, known as Fischer esterification, is a reversible reaction where the hydroxyl group of the acid is replaced by the –OR' group of the alcohol. libretexts.orglibretexts.org

Amidation: Reacting the carboxylic acid with ammonia, a primary amine, or a secondary amine produces a primary, secondary, or tertiary amide, respectively. libretexts.org This transformation often requires the use of coupling reagents or the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, to facilitate the reaction. libretexts.orgresearchgate.net

These derivatization reactions are fundamental in medicinal chemistry for modulating a compound's physicochemical properties and its interaction with biological targets.

| Starting Material | Reagent Type | General Product | Significance |

|---|---|---|---|

| This compound | Alcohol (R'-OH) | 5-Oxothiomorpholine-3-carboxylate Ester | Modifies polarity and cell permeability. |

| This compound | Amine (R'-NH2) | 5-Oxothiomorpholine-3-carboxamide | Introduces hydrogen bonding capabilities, potentially enhancing target binding. |

| This compound | Thionyl Chloride (SOCl₂) | 5-Oxothiomorpholine-3-carbonyl chloride | Creates a highly reactive intermediate for further synthesis. libretexts.org |

The sulfur atom within the thiomorpholine ring is susceptible to oxidation, representing another key site for molecular modification. This reaction can be controlled to yield either a sulfoxide (B87167) (one added oxygen) or a sulfone (two added oxygens). acsgcipr.org

Common oxidizing agents used for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). nih.gov The selective oxidation of sulfides to sulfoxides can be challenging, as over-oxidation to the sulfone is a common side reaction. nih.gov However, careful control of reaction conditions can favor the formation of the desired sulfoxide. acsgcipr.org

The introduction of oxygen atoms at the sulfur center significantly alters the molecule's electronic properties, polarity, and steric profile. Sulfoxides and sulfones are important structural motifs found in many biologically active compounds. acsgcipr.orgresearchgate.netmdpi.com This modification can have a profound impact on biological activity. For instance, in a study on 26-thiodiosgenin, a sulfur-containing steroid analog, oxidation of the sulfide (B99878) to the corresponding sulfoxide or sulfone resulted in a decrease in its antibacterial activity. nih.gov This highlights that while derivatization can lead to improved activity, it can also be detrimental, reinforcing the importance of empirical testing in drug development.

| Compound Type | Oxidation State of Sulfur | General Structure Fragment | Potential Impact |

|---|---|---|---|

| Sulfide (Parent) | S | -S- | Baseline biological activity. |

| Sulfoxide | S=O | -S(O)- | Increased polarity; introduces a chiral center at the sulfur atom. acsgcipr.org |

| Sulfone | O=S=O | -S(O)₂- | Further increased polarity and hydrogen bond accepting capability. researchgate.net |

Pharmaceutical Research and Toxicology Studies

This compound is established as a crucial reference material in the field of pharmaceutical toxicology. lgcstandards.comepichem.com Its primary significance in this context is its identity as a known impurity and metabolite of Carbocisteine, a widely used mucolytic agent for treating respiratory disorders. pharmaffiliates.comlgcstandards.com

Pharmaceutical regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. The presence of impurities, even in trace amounts, can potentially impact the efficacy and safety of a medication. ontosight.ai Therefore, having access to pure, well-characterized reference standards of these impurities is essential for several reasons:

Method Development: To develop and validate analytical methods (like HPLC) capable of detecting, quantifying, and separating the impurity from the main drug substance.

Quality Control: For routine quality control testing of Carbocisteine batches to ensure that the level of the this compound impurity does not exceed specified safety limits.

Toxicological Assessment: To conduct toxicology studies on the isolated impurity to understand its specific biological effects and establish a safe threshold for its presence in the final drug product.

The availability of this compound as a certified reference material from suppliers like LGC Standards ensures that pharmaceutical manufacturers and regulatory agencies have a reliable standard for these critical activities. lgcstandards.com

Table 1: Profile of this compound as a Pharmaceutical Reference Standard

| Property | Description | Reference |

| Chemical Name | This compound | scbt.com |

| CAS Number | 14226-97-2 | epichem.compharmaffiliates.comscbt.com |

| Molecular Formula | C₅H₇NO₃S | epichem.compharmaffiliates.comscbt.com |

| Molecular Weight | 161.18 g/mol | epichem.compharmaffiliates.comscbt.com |

| Associated API | Carbocisteine | epichem.compharmaffiliates.comlgcstandards.com |

| Category | Pharmaceutical Standard, Impurity, Metabolite | pharmaffiliates.comlgcstandards.com |

| Primary Use | Quality control and toxicological evaluation of Carbocisteine preparations. | ontosight.ailgcstandards.com |

Understanding Drug Interactions and Mechanisms at a Molecular Level

As an identified impurity of Carbocisteine, this compound is a subject of study for understanding potential drug interactions and molecular mechanisms. ontosight.ailgcstandards.com The presence of this compound in Carbocisteine formulations necessitates an investigation into its own biological and pharmacological properties. ontosight.ai Understanding its behavior at a molecular level is critical to ensure that it does not interfere with the therapeutic action of Carbocisteine or cause unintended biological effects.

Research in this area focuses on how the structural features of this compound might lead to interactions with biological systems. The thiomorpholine ring and carboxylic acid group make it structurally related to certain endogenous amino acids, suggesting the potential for interaction with enzymes, receptors, or transporters involved in amino acid pathways. Because it contains a thiol group, it may participate in redox reactions or interact with metal ions within biological systems, which are key aspects of many drug mechanisms and toxicity profiles. echemi.com Studying this impurity helps to build a complete molecular profile of the drug, ensuring that the observed therapeutic effects and side effects are correctly attributed to the active ingredient rather than its contaminants.

Analytical Chemistry Applications

In analytical and medicinal chemistry, this compound serves as a valuable model compound or scaffold for structural analogue research. Its constrained cyclic structure, which can be considered a rigid analogue of certain amino acids, is a feature of significant interest in drug design. rsc.orgresearchgate.net By using this core structure as a template, chemists can synthesize a series of related compounds (analogues) with systematic modifications to probe structure-activity relationships (SAR).

The thiomorpholine ring provides a specific three-dimensional conformation that can be exploited to design molecules that fit precisely into the binding site of a biological target, such as an enzyme or receptor. Researchers synthesize analogues by modifying the functional groups—for example, by creating esters or amides from the carboxylic acid, or by adding substituents to the nitrogen atom. researchgate.net Each new analogue is then tested to see how the structural change affects its chemical properties and biological activity. This systematic approach, which relies on a core model compound like this compound, is fundamental to the rational design of new therapeutic agents and chemical probes.

This compound is a relevant compound in studies of chromatographic elution, particularly in reversed-phase liquid chromatography (RPLC). As a polar, acidic compound, its behavior on a chromatographic column provides insight into the complex interactions that govern analytical separations.

In RPLC, acidic compounds can exhibit poor peak shape (tailing) due to strong, undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase. nih.gov Mechanistic studies often use model acidic compounds to understand and mitigate these effects. This compound, with its carboxylic acid function, is an ideal candidate for such studies. Researchers can analyze its elution behavior under various mobile phase conditions (e.g., different pH, organic modifiers, or additives) to optimize separation methods. nih.govmdpi.com

The development of robust analytical methods for the quality control of Carbocisteine absolutely depends on understanding the chromatographic behavior of this impurity. pharmaffiliates.com Elution studies ensure that the method can effectively separate the impurity from the active ingredient and other related substances, allowing for its accurate quantification.

Table 2: Representative Chromatographic Conditions for Carboxylic Acid Analysis

| Parameter | Condition | Purpose |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard technique for pharmaceutical analysis. |

| Stationary Phase | C18 (Octadecylsilane) | Common non-polar stationary phase for separating polar to moderately non-polar compounds. |

| Mobile Phase | Acetonitrile (B52724)/Water with acidic modifier (e.g., Formic Acid, Acetic Acid) | The organic/aqueous mixture controls retention, while the acid suppresses ionization of the carboxylic acid to improve peak shape. nih.gov |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is common for compounds with a chromophore; MS provides mass information for definitive identification. ontosight.ainih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate for standard HPLC columns. |

| Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |

Investigation as an Impurity in Pharmaceutical Compounds (e.g., Carbocisteine)

This compound is principally recognized as a significant impurity in the production of Carbocisteine, a widely used mucolytic drug. nih.gov In pharmaceutical manufacturing, Carbocisteine is synthesized through the alkylation of L-cysteine with chloroacetic acid. nih.gov During this process, or under certain storage conditions, an intramolecular cyclization of Carbocisteine can occur, leading to the formation of its lactam, which is this compound. nih.govlgcstandards.com

This compound is often referred to as Carbocisteine Impurity C or Carbocisteine Lactam Impurity in pharmacopoeial and regulatory contexts. nih.gov The presence and quantity of this impurity are critical quality attributes for Carbocisteine, as regulatory bodies like the USP, EMA, JP, and BP have stringent limits on impurity levels in active pharmaceutical ingredients (APIs). nih.gov Consequently, highly characterized reference standards of this compound are essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of Carbocisteine. thermofisher.com These methods are crucial for quality control in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), ensuring the safety and efficacy of the final drug product. nih.gov

The accurate detection and quantification of this impurity are vital. For instance, international guidelines require a reporting threshold for any impurity in drugs with a high daily dose like Carbocisteine to be as low as 0.03%. thermofisher.com Advanced analytical techniques, including HPLC combined with Corona Charged Aerosol Detection (CAD), have been developed to meet these rigorous sensitivity requirements for impurity profiling. thermofisher.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-Oxo-3-thiomorpholinecarboxylic acid |

| Synonyms | Carbocisteine Impurity C, Carbocisteine Lactam |

| CAS Number | 14226-97-2 |

| Molecular Formula | C₅H₇NO₃S |

| Molecular Weight | 161.18 g/mol |

| Appearance | Off-white powder |

| Melting Point | 156-158°C |

Data sourced from available chemical supplier and research documentation. lgcstandards.comthermofisher.com

Synthesis of Enzyme Inhibitors (e.g., Mercaptan and Dicarboxylate Inhibitors)

The structural motif of a cyclic compound containing both a carboxylic acid and a sulfur atom, as found in this compound, is of interest in medicinal chemistry. Carboxylic acid groups are common features in many enzyme inhibitors, often acting as a key binding group that interacts with active site residues of an enzyme. For example, the carboxylate of the inhibitor brequinar (B1684385) is known to form a crucial salt bridge within the active site of dihydroorotate (B8406146) dehydrogenase.

While the core structure of this compound presents a rigid scaffold that could theoretically be elaborated into more complex molecules, its direct use as a starting material for the synthesis of mercaptan or dicarboxylate enzyme inhibitors is not extensively documented in the surveyed scientific literature. Research into enzyme inhibitors often focuses on other carboxylic acid-containing scaffolds, such as quinoline (B57606) carboxylic acids or pyrrolidine (B122466) derivatives, to achieve high potency and selectivity. rsc.org The potential of this compound as a precursor in this specific application remains an area for future investigation.

Covalent Organic Frameworks (COFs) and Catalysis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govmdpi.com Their high surface area, tunable porosity, and structural regularity make them promising candidates for applications in catalysis, gas storage, and separation. rsc.orgmdpi.com The building blocks used for COF synthesis are typically rigid molecules with specific geometries and reactive functional groups that enable the formation of an extended, ordered network.

Carboxylic acid-functionalized monomers are sometimes used in the synthesis of COFs, or carboxyl groups can be introduced post-synthetically to impart specific properties, such as improved hydrophilicity or active sites for catalysis or adsorption. nih.govsemanticscholar.org For instance, quinolinecarboxylic acid has been used to construct COFs for the removal of pollutants from water. mdpi.com

However, the application of this compound as a building block in the synthesis of COFs has not been reported in the reviewed literature. Its specific structure, combining a lactam and a thioether within a six-membered ring, does not align with the typical multitopic, planar monomers commonly employed to generate highly crystalline, porous frameworks. Therefore, its role in the field of COF synthesis and catalysis is currently theoretical and has yet to be experimentally explored.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbocisteine |

| L-cysteine |

| Chloroacetic acid |

| Brequinar |

Computational Chemistry and Structural Activity Relationship Sar Studies of 5 Oxothiomorpholine 3 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Ribosomal Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Methodology and Potential Application:

For 5-oxothiomorpholine-3-carboxylic acid, molecular docking could be employed to investigate its potential binding to various protein targets. The process would involve:

Preparation of the Ligand and Protein Structures: A 3D model of this compound would be generated and energetically minimized. The crystal structure of a target protein, for example, a ribosomal subunit, would be obtained from a protein database.

Docking Simulation: Using docking software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues would be analyzed to understand the binding mechanism.

While no specific ribosomal binding studies for this compound have been reported, the thiomorpholine (B91149) scaffold is a component of some biologically active molecules, and computational docking has been applied to understand their mechanism of action. jchemrev.com For instance, docking studies on other heterocyclic compounds have successfully predicted their binding to various enzymes and receptors.

Hypothetical Docking Results:

A hypothetical molecular docking study of this compound could reveal key interactions. The carboxylic acid group might form hydrogen bonds with positively charged residues like arginine or lysine, or with polar residues like serine or threonine in a binding pocket. The oxo group could also act as a hydrogen bond acceptor. The thiomorpholine ring itself could engage in van der Waals or hydrophobic interactions.

| Potential Interacting Residue | Interaction Type | Functional Group of Ligand |

| Arginine (Arg) | Hydrogen Bond, Salt Bridge | Carboxylic Acid |

| Lysine (Lys) | Hydrogen Bond, Salt Bridge | Carboxylic Acid |

| Serine (Ser) | Hydrogen Bond | Carboxylic Acid, Oxo Group |

| Threonine (Thr) | Hydrogen Bond | Carboxylic Acid, Oxo Group |

| Leucine (Leu) | Hydrophobic Interaction | Thiomorpholine Ring |

| Valine (Val) | Hydrophobic Interaction | Thiomorpholine Ring |

Quantum Chemical Calculations for Electronic Structure and Reactivityspirochem.comnih.gove3s-conferences.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about a molecule's geometry, stability, and reactivity.

Methodology and Potential Application:

For this compound, DFT calculations could be used to:

Optimize the Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Predict Reactivity: The calculated electronic properties can be used to predict sites of electrophilic and nucleophilic attack, which is crucial for understanding its chemical behavior and potential metabolic fate.

A study on 4-(4-nitrophenyl)thiomorpholine (B1608610) utilized DFT calculations to gain insight into its preferred conformation, revealing that the 4-nitrophenyl group occupies a quasi-equatorial position in the calculated structure. mdpi.com Similar calculations for this compound would elucidate the conformational preferences of its carboxylic acid group and the geometry of the thiomorpholine ring. mdpi.com

Calculated Electronic Properties (Hypothetical Data):

| Parameter | Description | Potential Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Identifies potential sites for electrostatic interactions |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Methodology and Potential Application:

For this compound, these methods could be used to:

Identify Stable Conformers: A systematic conformational search could identify the low-energy conformations of the molecule. The thiomorpholine ring can adopt different conformations, such as chair and boat forms, and the orientation of the carboxylic acid group can also vary.

Simulate Molecular Motion: MD simulations could be performed to study the flexibility of the molecule and the transitions between different conformations in a solvent, such as water. This provides a more realistic picture of the molecule's behavior in a biological environment.

Analyze Ligand-Protein Complex Stability: If a docked pose of this compound in a protein is available, MD simulations can be used to assess the stability of the complex over time and to analyze the dynamics of the interactions.

While specific studies on this molecule are lacking, conformational analysis is a standard procedure for understanding the 3D structure of organic molecules. mdpi.commdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR studies correlate the structural features of a series of compounds with their biological activity. QSAR models take this a step further by developing mathematical equations that quantitatively describe this relationship.

Methodology and Potential Application:

Although there are no published SAR or QSAR studies specifically for this compound, this approach could be applied if a series of its derivatives with measured biological activity were available. The process would involve:

Data Collection: A dataset of this compound analogs with their corresponding biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, electronic, and steric properties) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that relates the descriptors to the biological activity.

Review articles on thiomorpholine derivatives highlight the importance of SAR in identifying key structural features for various biological activities, such as antibacterial and anticancer effects. jchemrev.comjchemrev.comresearchgate.net For example, SAR studies on other heterocyclic compounds have revealed the importance of specific substituents for their activity. e3s-conferences.org

Hypothetical SAR Findings:

A hypothetical SAR study on derivatives of this compound might reveal that:

Modification of the carboxylic acid group (e.g., esterification or amidation) could affect binding affinity and cell permeability.

Substitution on the thiomorpholine ring could introduce new interactions with a target protein or alter the molecule's physicochemical properties.

Oxidation of the sulfur atom could influence the compound's polarity and biological activity.

Design and Prediction of Novel Derivatives with Enhanced Biological Activityacs.org

The insights gained from computational studies and SAR can be used to design novel derivatives of this compound with potentially improved biological activity, selectivity, or pharmacokinetic properties.

Strategies for Derivative Design:

Structure-Based Design: Based on the results of molecular docking, new functional groups can be added to the lead molecule to form additional favorable interactions with the target protein.

Ligand-Based Design: In the absence of a known protein structure, a pharmacophore model can be developed based on a set of active compounds. This model represents the essential 3D arrangement of features required for biological activity and can be used to screen for or design new molecules that fit the model.

Bioisosteric Replacement: Functional groups in the parent molecule can be replaced with other groups (bioisosteres) that have similar steric and electronic properties but may lead to improved activity or reduced toxicity. spirochem.comcambridgemedchemconsulting.com For example, the carboxylic acid could be replaced with a tetrazole ring.

The synthesis of various thiomorpholine derivatives has been reported, demonstrating the feasibility of modifying this scaffold to explore its biological potential. jchemrev.comnih.govresearchgate.netnih.gov

Advanced Analytical Characterization Techniques for 5 Oxothiomorpholine 3 Carboxylic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 5-oxothiomorpholine-3-carboxylic acid, offering non-destructive analysis of its molecular framework and constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise connectivity of atoms in this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the thiomorpholine (B91149) ring are expected to appear in the range of δ 3.5–4.5 ppm, influenced by the adjacent sulfur and nitrogen atoms. The proton on the chiral carbon (C3) bearing the carboxylic acid group would likely show a distinct chemical shift and coupling pattern due to its unique electronic environment. Protons on the carbon adjacent to the sulfur atom (C6) and the nitrogen atom (C2) would also exhibit characteristic signals. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10-12 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region around δ 170-180 ppm. wisc.edu The carbonyl carbon within the lactam ring (C5) would also resonate in the downfield region, typically between δ 160-170 ppm. libretexts.org The carbons of the thiomorpholine ring would appear at higher field strengths, with their specific shifts influenced by their proximity to the heteroatoms.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 (broad singlet) | ~170-180 | The OH proton signal may disappear upon D₂O exchange. |

| Lactam Carbonyl (-C=O) | N/A | ~160-170 | Represents the amide carbonyl at the 5-position. |

| Ring Protons/Carbons (-CH-, -CH₂-) | ~3.5 - 4.5 | ~20-60 | Chemical shifts are influenced by adjacent S and N atoms. |

| Amide Proton (-NH-) | ~7.5 - 8.5 | N/A | May appear as a broad signal due to hydrogen bonding. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound (molecular formula C₅H₇NO₃S), the monoisotopic mass is 161.01466 Da. uni.lu HRMS can confirm this elemental composition with high precision. In mass spectrometry, the molecule can be ionized in different ways, leading to various adducts. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The lactam structure may undergo ring-opening followed by further fragmentation.

Predicted m/z values for common adducts in HRMS analysis are crucial for identifying the compound in complex mixtures. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 162.02194 |

| [M+Na]⁺ | 184.00388 |

| [M-H]⁻ | 160.00738 |

| [M+K]⁺ | 199.97782 |

| [M+NH₄]⁺ | 179.04848 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum of this compound is expected to show several characteristic absorption bands. A very broad O–H stretching band for the carboxylic acid is anticipated in the region of 3300–2500 cm⁻¹. vscht.cz The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.org The lactam carbonyl (Amide I band) stretch is expected to absorb strongly in the 1700-1650 cm⁻¹ region. libretexts.org Additionally, a C–O stretch from the carboxylic acid should be visible between 1320 and 1210 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by detecting the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. For this compound, the C=O stretching vibrations would also be Raman active. The C-S bond within the thiomorpholine ring, which can be difficult to observe in IR, may give a more distinct signal in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O–H stretch | 3300–2500 (very broad) | Weak |

| Carboxylic Acid (-COOH) | C=O stretch | 1760–1690 (strong) | Moderate to Strong |

| Lactam (-NH-C=O) | C=O stretch (Amide I) | 1700–1650 (strong) | Moderate to Strong |

| Amine (-NH-) | N–H stretch | 3400–3250 (moderate) | Moderate |

| Carboxylic Acid (-COOH) | C–O stretch | 1320–1210 (moderate) | Weak |

| Thioether (-C-S-C-) | C–S stretch | ~700-600 | Moderate to Strong |

Chromatographic Purity and Separation Techniques

Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of polar molecule.

A typical HPLC method would involve a C18 stationary phase, which is non-polar. The mobile phase would consist of a polar mixture, such as water and a more non-polar organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from both more polar and less polar impurities. An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is usually added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups in the molecule provide sufficient chromophores for detection at low wavelengths (e.g., 200-220 nm). sielc.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or TFA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. The conditions for a UPLC method are analogous to those for HPLC but are scaled for the smaller column dimensions and higher operating pressures.

A UPLC method for this compound would likely use a sub-2 µm C18 column with a faster gradient and a lower flow rate. nih.gov The improved resolution of UPLC makes it particularly well-suited for separating closely related impurities and for high-throughput purity screening. When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for both quantification and impurity identification. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Fast Gradient (e.g., 5% to 95% B over 5 minutes) |

| Flow Rate | 0.4 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, this compound, with its polar carboxylic acid and amide functional groups, exhibits low volatility and is not directly amenable to GC analysis. Therefore, a crucial prerequisite for its analysis by GC-MS is a derivatization step to convert it into a more volatile and thermally stable compound.

The primary objective of derivatization is to replace the active hydrogens in the carboxylic acid and amide groups with less polar moieties. This chemical modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. Common derivatization techniques applicable to carboxylic acids include silylation and esterification.

Silylation: This is a widely used method where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. The resulting silyl (B83357) ester is significantly more volatile and thermally stable.

Esterification: This involves the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane, or by heating with an alcohol in the presence of an acid catalyst.

Following derivatization, the volatile derivative of this compound can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

A hypothetical GC-MS analysis of a silylated derivative of this compound would involve optimizing several parameters to achieve good chromatographic resolution and sensitive detection.

Hypothetical GC-MS Parameters for TMS-Derivative of this compound

| Parameter | Value |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

The resulting mass spectrum of the trimethylsilyl derivative would be expected to show characteristic fragments. The molecular ion peak (M+) would be observed, and key fragmentation patterns would arise from the loss of methyl groups (M-15), the trimethylsilyl group (M-73), and cleavage of the thiomorpholine ring structure. Analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering insights into intermolecular interactions such as hydrogen bonding.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule is constructed.

Intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid proton and the oxygen of the carboxyl group, as well as the amide proton and the oxo group, are expected to play a significant role in the crystal packing. These interactions dictate how the molecules arrange themselves in the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.1 Å, b = 12.3 Å, c = 7.5 Å, β = 105° |

| Volume | 725 ų |

| Z | 4 |

| Calculated Density | 1.48 g/cm³ |

| Key Bond Lengths | C-S: ~1.8 Å, C=O: ~1.2 Å, C-N: ~1.35 Å, C-C: ~1.5 Å |

| Key Bond Angles | C-S-C: ~100°, C-N-C: ~120°, O-C-O: ~125° |

The precise determination of these structural parameters through X-ray crystallography is fundamental for understanding the molecule's chemical reactivity, its interaction with biological targets, and for rational drug design.

Future Perspectives and Emerging Research Directions for 5 Oxothiomorpholine 3 Carboxylic Acid

Development of Novel Antibacterial Agents Targeting Resistant Strains

The thiomorpholine (B91149) nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in a variety of bioactive compounds. jchemrev.comjchemrev.comresearchgate.net This foundation suggests a promising future for 5-oxothiomorpholine-3-carboxylic acid in the development of new antibacterial agents, particularly against resistant strains. Research on thiomorpholine derivatives has already demonstrated in vitro potency against Gram-positive bacteria. jchemrev.comjchemrev.com For instance, C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine have been identified as novel leads with significant antibacterial efficacy. jchemrev.comjchemrev.com

Future research could focus on synthesizing derivatives of this compound to enhance their antibacterial profiles. Modifications to the core structure could be guided by structure-activity relationship (SAR) studies, which have indicated a preference for small, lipophilic C-5 groups in related thiomorpholine oxazolidinones. jchemrev.comjchemrev.com The goal would be to create compounds that can overcome existing resistance mechanisms in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). jchemrev.com The antimicrobial potential of various heterocyclic compounds is an active area of research, with studies showing that modifications to the core structure can lead to significant antibacterial and antifungal activity. fortunejournals.compensoft.netnih.govmdpi.comresearchgate.net

Table 1: Antibacterial Activity of Select Thiomorpholine Derivatives

| Compound Type | Target Bacteria | Activity Noted |

|---|---|---|

| C-5 amide analogues of thiomorpholine | Gram-positive bacteria | Good in vitro potency |

| Thiomorpholine derivative 7b and Schiff base 7c | Mycobacterium smegmatis | Very good activity at 7.81 μg/mL |

| 4–thiomorpholin–4ylbenzohydrazide-hydrazone | Staphylococcus aureus, Escherichia coli | Activity influenced by lipophilicity and substituents |

This table is generated based on data from studies on various thiomorpholine derivatives and is intended to be illustrative of the potential of this class of compounds. jchemrev.comjchemrev.comfortunejournals.com

Elucidation of Complete Biological Pathways and Molecular Targets Beyond Ribosomes

Currently, the precise biological pathways and molecular targets of many thiomorpholine compounds, including this compound, are not fully understood. ontosight.ai While some antibiotics containing this scaffold, like Linezolid, are known to inhibit ribosomal protein synthesis, the diverse bioactivities of thiomorpholine derivatives suggest a wider range of molecular interactions. jchemrev.comresearchgate.net These compounds have been shown to exhibit anticancer, anti-inflammatory, antioxidant, and antiprotozoal activities, among others, pointing to a multitude of potential cellular targets. jchemrev.comjchemrev.comresearchgate.netnih.gov

Future research should aim to deconstruct the specific mechanisms of action for this compound and its derivatives. This could involve proteomic and genomic approaches to identify novel protein binding partners and affected cellular pathways. For example, some thiomorpholine derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and squalene (B77637) synthase, indicating that their therapeutic effects may extend beyond antimicrobial activity. jchemrev.comjchemrev.comnih.gov A deeper understanding of these interactions will be crucial for the rational design of more potent and selective therapeutic agents.

Exploration of Diagnostic and Therapeutic Applications

The structural versatility of the thiomorpholine scaffold opens up a wide array of potential diagnostic and therapeutic applications for this compound. jchemrev.comjchemrev.comresearchgate.net Given that derivatives have shown promise as anticancer agents, future work could explore the development of this compound-based compounds for oncology. ontosight.ai For example, morpholine-substituted 2-amino-4-phenylthiazole (B127512) derivatives have demonstrated significant growth inhibitory effects on human colon cancer cell lines. jchemrev.com